molecular formula C10H16N2O2S B1303000 Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate CAS No. 886361-28-0

Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate

Cat. No. B1303000
CAS RN: 886361-28-0
M. Wt: 228.31 g/mol
InChI Key: ALMUERUVFBVGLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method . The amino group could be introduced through a substitution reaction, and the carboxylate ester group could be formed through an esterification reaction.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, with the various functional groups attached at the specified positions . The exact structure would depend on the specific arrangement of these groups.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the carboxylate ester group could undergo hydrolysis or other reactions common to esters, and the thiazole ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the polar amino and carboxylate ester groups could influence the compound’s solubility in water and other polar solvents .

Future Directions

Thiazole derivatives are a topic of ongoing research in medicinal chemistry, and new methods for their synthesis and functionalization are continually being developed . Future research on this specific compound could potentially explore its biological activity and potential applications in medicine or other fields.

properties

IUPAC Name

methyl 2-amino-5-pentan-3-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-6(5-2)8-7(9(13)14-3)12-10(11)15-8/h6H,4-5H2,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMUERUVFBVGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376909
Record name Methyl 2-amino-5-(pentan-3-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886361-28-0
Record name Methyl 2-amino-5-(pentan-3-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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